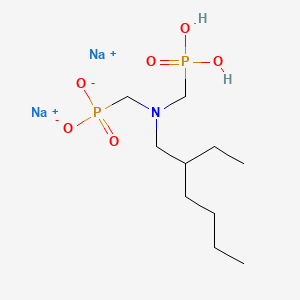

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

CAS No.: 94087-49-7

Cat. No.: VC20290893

Molecular Formula: C10H23NNa2O6P2

Molecular Weight: 361.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94087-49-7 |

|---|---|

| Molecular Formula | C10H23NNa2O6P2 |

| Molecular Weight | 361.22 g/mol |

| IUPAC Name | disodium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |

| Standard InChI | InChI=1S/C10H25NO6P2.2Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |

| Standard InChI Key | RLZMAOVRGDAMRH-UHFFFAOYSA-L |

| Canonical SMILES | CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is characterized by a central bisphosphonate group () linked to a 2-ethylhexyl substituent via an iminomethylene bridge. The disodium salt form enhances its solubility in aqueous environments, a critical feature for industrial and biomedical formulations.

Molecular and Crystallographic Data

The compound’s IUPAC name, disodium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid, reflects its intricate connectivity. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.22 g/mol |

| Canonical SMILES | CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

| InChI Key | RLZMAOVRGDAMRH-UHFFFAOYSA-L |

| PubChem CID | 44149514 |

The crystal structure remains unelucidated, but its sodium salt configuration suggests a propensity for ionic interactions in polar solvents.

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational predictions based on analogous bisphosphonates indicate strong absorption bands corresponding to P=O (1150–1250 cm) and P–O–C (950–1050 cm) stretching vibrations. The NMR spectrum is expected to display two distinct peaks for the inequivalent phosphorus atoms in the bisphosphonate moiety.

Synthesis and Derivative Formation

The compound is synthesized via neutralization of its parent acid, [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid (PubChem CID 110803), using sodium hydroxide. This two-step process involves:

-

Phosphonation: Reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid under acidic conditions to form the bisphosphonic acid.

-

Salt Formation: Treatment with NaOH to replace acidic protons with sodium cations.

Structural Variants

Alkyl chain modifications (e.g., butyl or heptyl substituents) alter solubility and biological activity. For example, the dipotassium analog (CAS No. 94230-75-8) exhibits a higher molecular weight (393.44 g/mol) and enhanced stability in alkaline solutions.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume